Summary of the Application: Bromocyclobutane is used in the synthesis of Bicyclo[1.1.0]butanes (BCBs), which are among the most structurally compact cyclic molecules known . BCBs have rich synthetic value because of their high strain energy .
Methods of Application or Experimental Procedures: The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint .
Results or Outcomes Obtained: New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .
Summary of the Application: Bromocyclobutane is used in the study of laser-induced photolysis . This process involves the use of a pulsed CO2 laser to induce SF6 sensitized photodissociation of bromocyclobutane .
Methods of Application or Experimental Procedures: The pulsed CO2 laser induced SF6 sensitized photodissociation of bromocyclobutane is investigated . Bromocyclobutane has two dissociation channels from its ground electronic state . The major channel (>90%) is HBr elimination yielding 1,3-butadiene, whereas the minor one is the ring cleavage producing vinyl bromide and ethylene .
Results or Outcomes Obtained: The time-resolved formation of 1,3-butadiene is monitored by UV absorption from which unimolecular rate constants for bromocyclobutane and cyclohexene dissociation are found to be 8 × 10^5 s^−1 and 1 × 10^6 s^−1, respectively . A red-shift of 38 nm and 50 nm observed in the UV spectra of butadiene produced respectively from bromocyclobutane and cyclohexene, suggests that vibrationally hot butadiene molecules are formed .
Bromocyclobutane is an organic compound with the molecular formula and a molecular mass of approximately 135.00 g/mol. It is classified as a halogenated cycloalkane, specifically a brominated derivative of cyclobutane. The compound appears as a colorless liquid with a boiling point ranging from 107 to 108 °C and a density of 1.43 g/cm³ at 24 °C . Its structure consists of a four-membered carbon ring (cyclobutane) with a bromine atom attached, making it an important compound in various
Bromocyclobutane can be synthesized through various methods:
These methods vary in complexity and yield, with hydrobromic acid reaction being noted for its cost-effectiveness and simplicity.
Bromocyclobutane has several applications, including:
Bromocyclobutane shares similarities with other halogenated cyclic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclobutane | Parent compound without halogen | |
Bromomethylcyclopropane | Similar structure but with different ring size | |
1-Bromobutane | Straight-chain counterpart | |
1,2-Dibromocyclobutane | Contains two bromine atoms |
Bromocyclobutane is unique due to its four-membered ring structure combined with a bromine substituent, which influences its reactivity compared to both linear and other cyclic halogenated compounds. This unique combination allows it to participate in specific
Flammable;Irritant